molecular formula C20H21N7O B4252615 2-[4-(3,7-dimethylquinolin-2-yl)pyrazol-1-yl]-N-(2-ethyltriazol-4-yl)acetamide

2-[4-(3,7-dimethylquinolin-2-yl)pyrazol-1-yl]-N-(2-ethyltriazol-4-yl)acetamide

Cat. No.: B4252615
M. Wt: 375.4 g/mol
InChI Key: FEYZFBFNKBWITJ-UHFFFAOYSA-N
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Description

2-[4-(3,7-dimethylquinolin-2-yl)pyrazol-1-yl]-N-(2-ethyltriazol-4-yl)acetamide is a complex organic compound that features a quinoline, pyrazole, and triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,7-dimethylquinolin-2-yl)pyrazol-1-yl]-N-(2-ethyltriazol-4-yl)acetamide typically involves multi-step reactionsCommon reagents used in these reactions include propargyl bromide, sodium azide, and various catalysts such as anhydrous potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,7-dimethylquinolin-2-yl)pyrazol-1-yl]-N-(2-ethyltriazol-4-yl)acetamide can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, solvents like acetone or ethanol, and catalysts such as anhydrous potassium carbonate .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced forms of the compound .

Scientific Research Applications

2-[4-(3,7-dimethylquinolin-2-yl)pyrazol-1-yl]-N-(2-ethyltriazol-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3,7-dimethylquinolin-2-yl)pyrazol-1-yl]-N-(2-ethyltriazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3,7-dimethylquinolin-2-yl)pyrazol-1-yl]-N-(2-ethyltriazol-4-yl)acetamide is unique due to its combination of three distinct heterocyclic moieties. This structural complexity allows for a wide range of potential interactions with biological targets, making it a versatile compound for research and development .

Properties

IUPAC Name

2-[4-(3,7-dimethylquinolin-2-yl)pyrazol-1-yl]-N-(2-ethyltriazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O/c1-4-27-22-10-18(25-27)24-19(28)12-26-11-16(9-21-26)20-14(3)8-15-6-5-13(2)7-17(15)23-20/h5-11H,4,12H2,1-3H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYZFBFNKBWITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=CC(=N1)NC(=O)CN2C=C(C=N2)C3=NC4=C(C=CC(=C4)C)C=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(3,7-dimethylquinolin-2-yl)pyrazol-1-yl]-N-(2-ethyltriazol-4-yl)acetamide

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